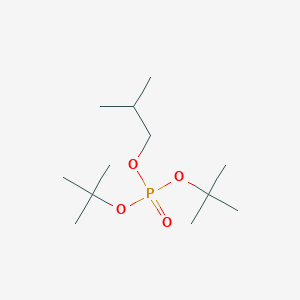
Di-tert-butyl 2-methylpropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-methylpropyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 2-methylpropyl group and two tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-methylpropyl phosphate can be synthesized through the reaction of phosphorus oxychloride with tert-butyl alcohol and 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 2-methylpropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonite derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted organophosphorus compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-methylpropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug or as a component in drug delivery systems.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism by which di-tert-butyl 2-methylpropyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. In biological systems, it may interact with enzymes that process phosphate esters, influencing metabolic pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl phosphate: Similar in structure but lacks the 2-methylpropyl group.
Diisobutyl phosphate: Contains isobutyl groups instead of tert-butyl groups.
Di-tert-butyl chloromethyl phosphate: Contains a chloromethyl group instead of a 2-methylpropyl group
Uniqueness
Di-tert-butyl 2-methylpropyl phosphate is unique due to the presence of both tert-butyl and 2-methylpropyl groups, which confer distinct steric and electronic properties.
Propiedades
Número CAS |
68695-43-2 |
|---|---|
Fórmula molecular |
C12H27O4P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
ditert-butyl 2-methylpropyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-10(2)9-14-17(13,15-11(3,4)5)16-12(6,7)8/h10H,9H2,1-8H3 |
Clave InChI |
DMHCJPOSLXIEJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





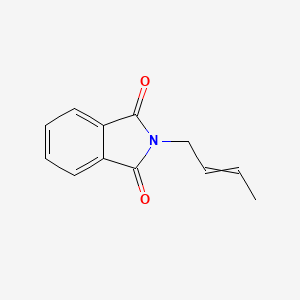

![1H-Imidazolium, 1-ethyl-2-heptadecyl-4,5-dihydro-3-[2-[(1-oxooctadecyl)amino]ethyl]-, ethyl sulfate](/img/structure/B14480791.png)
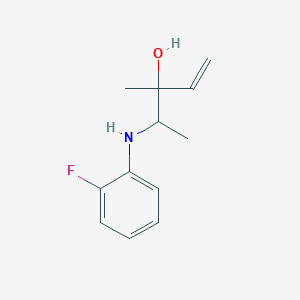

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)
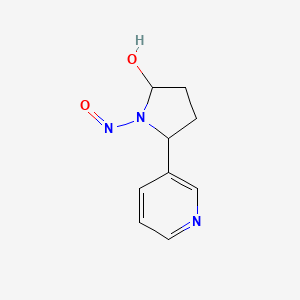
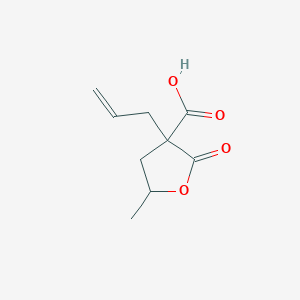
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
